molecular formula C₁₈H₁₃ClN₄ B1144647 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine CAS No. 1332634-93-1

5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Cat. No. B1144647
M. Wt: 320.78
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, or 5-CPIA, is a compound that has been studied extensively in scientific research. It is a member of the phenazine family, which are a group of compounds that are known for their wide range of biological activities. 5-CPIA is of particular interest due to its ability to interact with a variety of biological processes.

Scientific Research Applications

  • Synthesis and Derivative Formation :

    • 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine derivatives can be synthesized and potentially used in various chemical reactions. For instance, Shivraj et al. (2020) synthesized an iminopyrimidooxazine derivative, indicating the versatility of such compounds in synthetic chemistry (Shivraj et al., 2020).
  • Pharmacological and Antimicrobial Activities :

    • Kattimani et al. (2013) reported the synthesis of novel triazolin-3-one derivatives showing anticancer activity against various human tumor cell lines, highlighting the potential of such compounds in cancer research (Kattimani et al., 2013).
    • Bektaş et al. (2007) synthesized new triazole derivatives with significant antimicrobial activities, underscoring the potential of 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine in developing antimicrobial agents (Bektaş et al., 2007).
  • Metabolic Pathways and Drug Metabolism :

    • Howlader et al. (2022) characterized the metabolic pathways of Clofazimine, a drug structurally similar to 5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine, in human liver microsomes. This study provides insights into how similar compounds might be metabolized in the human body (Howlader et al., 2022).

properties

IUPAC Name

5-(4-chlorophenyl)-3-iminophenazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4/c19-11-5-7-12(8-6-11)23-17-4-2-1-3-15(17)22-16-9-13(20)14(21)10-18(16)23/h1-10,21H,20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAGSWHBFFWTLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=C(C(=N)C=C3N2C4=CC=C(C=C4)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)-3-imino-3,5-dihydrophenazin-2-amine

Citations

For This Compound
1
Citations
G Zhang, H Zhang, X Wang, C Li, H Huang, D Yin - Molecules, 2011 - mdpi.com
New riminophenazines with pyrimidine and pyrazine substituents at the 2-position were successfully synthesized. The key step is the 2-N-arylation of riminophenazines with pyrimidine …
Number of citations: 6 www.mdpi.com

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